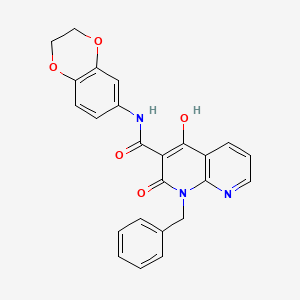

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

This compound belongs to the 1,8-naphthyridine carboxamide class, characterized by a bicyclic aromatic core modified with a benzyl group at position 1, a 2,3-dihydro-1,4-benzodioxin-6-yl substituent at the N3-carboxamide position, and hydroxyl and oxo functionalities at positions 4 and 2, respectively. Its synthesis likely follows methodologies analogous to those described for related 1,8-naphthyridine carboxamides (e.g., coupling of activated carboxylic acids with aromatic amines) .

Propiedades

IUPAC Name |

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(14-15-5-2-1-3-6-15)24(30)20(21)23(29)26-16-8-9-18-19(13-16)32-12-11-31-18/h1-10,13,28H,11-12,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAZAXBQAMNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) for oxidation, reducing agents like sodium borohydride (NaBH~4~) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides, alkyl groups, or aryl groups.

Aplicaciones Científicas De Investigación

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s.

Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mecanismo De Acción

The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogues:

*Calculated based on molecular formula.

Structural and Functional Differences

The 2,3-dihydro-1,4-benzodioxin-6-yl group introduces electron-donating oxygen atoms, which could modulate electron density in the naphthyridine core, affecting binding to enzymatic active sites . Chlorinated analogues (e.g., 5a3) exhibit higher thermal stability (MP > 300°C) and antibacterial efficacy due to increased lipophilicity .

Synthetic Challenges :

- The target compound ’s dihydrobenzodioxinyl substituent requires multi-step synthesis, including cyclization and coupling steps, similar to the preparation of benzothiazole-piperazine derivatives (46) .

- Adamantyl-substituted derivatives (67) face steric hindrance during crystallization, necessitating advanced purification techniques (e.g., preparative TLC) .

Pharmacokinetic and Physicochemical Trends

- Solubility : Hydrophobic substituents (e.g., benzyl, adamantyl) reduce aqueous solubility, as seen in 5a3 and 67, whereas carboxylic acid derivatives (46) show moderate solubility due to ionizable groups .

- Metabolic Stability : The dihydrobenzodioxin moiety in the target compound may confer resistance to oxidative metabolism compared to simpler aryl groups .

Actividad Biológica

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives and features a dihydropyridine ring fused with a benzodioxin moiety. The presence of a carboxamide functional group enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C24H19N3O4 |

| Molecular Weight | 413.433 g/mol |

| IUPAC Name | This compound |

| Purity | Typically around 95% |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against several bacterial strains. The compound's structure may enhance its interaction with microbial cell membranes or metabolic pathways.

Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, its interaction with cholinesterase enzymes suggests possible applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Properties : Structural analogs of this compound have been associated with anticancer activities. The unique combination of the dihydropyridine and benzodioxine structures may contribute to its ability to modulate cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The carboxamide group can participate in hydrogen bonding with active sites of enzymes.

- Modulation of Receptor Activity : The compound may interact with specific receptors in the body, altering signaling pathways that affect cell proliferation and survival.

- Impact on Cellular Metabolism : By inhibiting key enzymes, it may disrupt metabolic processes essential for pathogen survival or cancer cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzodioxin moiety significantly influenced activity levels .

- Enzyme Inhibition Research : A comparative analysis demonstrated that compounds similar to this compound exhibited varying degrees of inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting potential therapeutic applications in cognitive disorders .

- Anticancer Activity Assessment : Research on structurally related compounds revealed promising anticancer activities through apoptosis induction in various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.